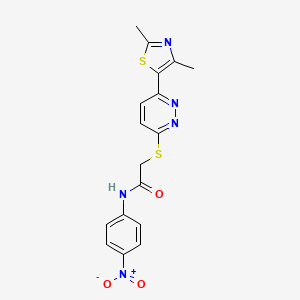![molecular formula C11H10N4O2 B2956805 [5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol CAS No. 2172252-35-4](/img/structure/B2956805.png)
[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol, also known as AMOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and chemical biology. AMOM is a versatile compound that can be modified to create a wide range of derivatives with diverse properties.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol and its derivatives have been studied for their potential as corrosion inhibitors. Research shows that these compounds can significantly reduce the corrosion rate of mild steel in hydrochloric acid solutions. The inhibitive effect is attributed to the adsorption of inhibitor molecules on the metal surface, and these compounds have shown to act as mixed-type inhibitors with cathodic predominance effect (Rahmani et al., 2018).
Organic Synthesis
In organic synthesis, derivatives of 5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol have been used in various reactions. For instance, furan-2-yl(phenyl)methanol derivatives, closely related to the compound of interest, have been utilized in aza-Piancatelli rearrangements to yield oxazine derivatives (Reddy et al., 2012). Another study focused on the synthesis of (4S,5S)-(+)-4-Hydroxymethyl-2,5-diphenyloxazoline, a derivative of this compound, confirming its absolute configuration and suggesting its potential in synthetic applications (Gzella & Rozwadowska, 2000).
Catalysis
The compound and its derivatives find applications in catalysis. For example, a study describes the use of a tris(triazolyl)methanol-Cu(I) structure, which is structurally related to the compound , as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009).
Enantioselective Synthesis
5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol derivatives have been explored for enantioselective synthesis. A study reports the use of (1R,3S,4S)-2-Azanorbornyl-3-methanol, a similar compound, as a catalyst for the enantioselective epoxidation of α,β-enones (Lu et al., 2008).
Liquid Crystal Properties
Some derivatives of 5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol have been studied for their liquid crystal properties. Aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone, a related compound, was synthesized and characterized, showing liquid crystal behaviors (Zhao et al., 2013).
Protecting Group in Synthesis
The novel tris(4-azidophenyl)methanol, related to the compound of interest, has been reported as a multifunctional protecting group for thiols in peptoid synthesis. It can be cleaved under mild conditions and functionalized for materials chemistry applications (Qiu et al., 2023).
Photochemistry
Compounds structurally similar to 5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol have been studied in photochemical reactions. The photochemistry of 3,5-Diaryl-2-isoxazolines, for example, provides insights into the potential photochemical applications of related oxazole compounds (Giezendanner et al., 1973).
Antimicrobial Screening
Derivatives of 5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol have been synthesized and evaluated for antimicrobial activities. A study on synthetic 1,2,4-triazole derivatives, which share a similar structure, demonstrated reasonable to good activity against various bacterial and fungal strains (Venkatarao et al., 2016).
Conformationally Constrained Amino Acids
The synthesis of 4-sulfanylmethylene-5(4H)-oxazolones, related to the compound , opens up new avenues for the preparation of unknown 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives, which have potential applications in peptide and protein engineering (Clerici et al., 1999).
Propiedades
IUPAC Name |
[5-[4-(azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c12-15-14-5-8-1-3-9(4-2-8)11-10(6-16)13-7-17-11/h1-4,7,16H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKECDYXGGAAZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])C2=C(N=CO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


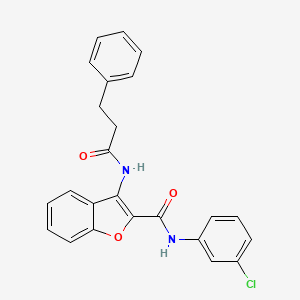
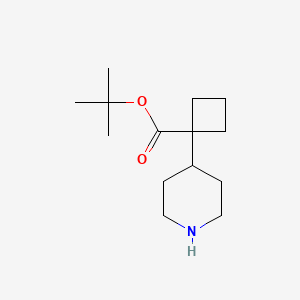
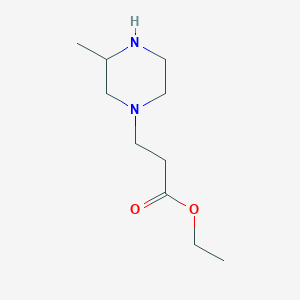
![N-[2-(5-Fluoro-2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2956728.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2956729.png)
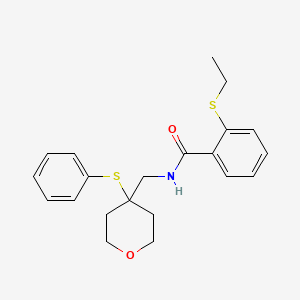

![4-{(2E)-3-[4-(methylethyl)phenyl]prop-2-enoyl}phenyl 4-methylbenzoate](/img/structure/B2956736.png)
![7-(3,5-dimethylphenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2956737.png)
![3-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)

![2,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956740.png)
